N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide
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Overview
Description
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes an adamantane core and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of a Schiff base through the condensation of an amine with an aldehyde or ketone. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert imines to amines.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The adamantane core provides a rigid framework that can enhance binding affinity, while the substituted phenyl group can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
- (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
Uniqueness
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] adamantane-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-12-2-4-16(5-3-12)17(20)21-23-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H2,20,21) |
InChI Key |
BEARBXLNRSDPSM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C23CC4CC(C2)CC(C4)C3)/N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C23CC4CC(C2)CC(C4)C3)N |
Origin of Product |
United States |
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